2-Amino-4-(3-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 2-Amino-4-(3-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 340809-33-8
VCID: VC0447494
InChI: InChI=1S/C15H14N2O2S/c1-8-5-6-20-14(8)12-9(7-16)15(17)19-11-4-2-3-10(18)13(11)12/h5-6,12H,2-4,17H2,1H3
SMILES: CC1=C(SC=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N
Molecular Formula: C15H14N2O2S
Molecular Weight: 286.4g/mol

2-Amino-4-(3-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

CAS No.: 340809-33-8

Main Products

VCID: VC0447494

Molecular Formula: C15H14N2O2S

Molecular Weight: 286.4g/mol

2-Amino-4-(3-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile - 340809-33-8

CAS No. 340809-33-8
Product Name 2-Amino-4-(3-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Molecular Formula C15H14N2O2S
Molecular Weight 286.4g/mol
IUPAC Name 2-amino-4-(3-methylthiophen-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Standard InChI InChI=1S/C15H14N2O2S/c1-8-5-6-20-14(8)12-9(7-16)15(17)19-11-4-2-3-10(18)13(11)12/h5-6,12H,2-4,17H2,1H3
Standard InChIKey OHSCKUZLJMLENR-UHFFFAOYSA-N
SMILES CC1=C(SC=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N
Canonical SMILES CC1=C(SC=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N
Solubility 41.9 [ug/mL]
PubChem Compound 3156346
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator